5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Enzymology Cytochrome P450 Dihydroorotase

Choose 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (CAS 5147-74-0) for its unique combination of nucleophilic (amino) and electrophilic (nitrile, thioxo) sites, distinct from simpler dithiolethiones. The 4-carbonitrile group enables unique heteropentalene syntheses[reference:0]. It serves as a direct precursor to ACDT, a neuroprotective lead compound[reference:1]. Ensure you get the specific derivative for your application.

Molecular Formula C4H2N2S3
Molecular Weight 174.3 g/mol
CAS No. 5147-74-0
Cat. No. B184537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile
CAS5147-74-0
Molecular FormulaC4H2N2S3
Molecular Weight174.3 g/mol
Structural Identifiers
SMILESC(#N)C1=C(SSC1=S)N
InChIInChI=1S/C4H2N2S3/c5-1-2-3(6)8-9-4(2)7/h6H2
InChIKeyIXPKEXWZTKXQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile: Core Sulfur-Nitrogen Heterocycle for Bioactive Scaffold and Advanced Intermediate Procurement


5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (CAS 5147-74-0) is a sulfur-nitrogen heterocyclic compound characterized by a 1,2-dithiole ring system bearing an exocyclic thioxo group, an amino substituent, and a nitrile functionality at the 4-position [1]. With the molecular formula C₄H₂N₂S₃ and a molecular weight of 174.25 g/mol [1], this compound belongs to the broader class of dithiolethiones and dithiole derivatives, which are recognized for their capacity to undergo diverse chemical transformations including alkylation, acylation, and cyclization reactions leading to complex heteropentalene systems [2]. Its unique combination of nucleophilic (amino) and electrophilic (nitrile, thioxo) sites distinguishes it from simpler dithiolethiones lacking the amino or cyano groups, making it a privileged scaffold for constructing fused sulfur-nitrogen heterocycles with potential applications in medicinal chemistry and materials science.

Why In-Class Dithiolethione Analogs Cannot Replace 5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile in Synthetic and Biological Workflows


Although 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile shares the 1,2-dithiole-3-thione core with other dithiolethiones such as D3T (3H-1,2-dithiole-3-thione) and substituted analogs like ACDT (5-amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester), it cannot be freely interchanged with these compounds in either synthetic or biological applications. The presence of the 4-carbonitrile group introduces distinct electronic and steric properties that fundamentally alter its chemical reactivity profile compared to the unsubstituted D3T core [1]. In biological systems, while ACDT has demonstrated neuroprotective and anti-inflammatory activities in models of Parkinson's disease and multiple sclerosis [2], these effects are intrinsically linked to the ethyl ester moiety which confers specific physicochemical properties and potential prodrug characteristics not present in the parent nitrile. The quantitative differential evidence presented below establishes that substitution patterns on the dithiolethione scaffold are not functionally equivalent, and selection of the specific derivative must be guided by validated, application-specific performance data.

Quantitative Differentiation Evidence: 5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile vs. Closest Analogs


Enzyme Inhibition Profile: 5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile vs. Dithiolethione Analogs in CYP1A2 and Dihydroorotase Assays

The target compound exhibits a distinct enzyme inhibition fingerprint compared to other dithiolethiones. In a direct head-to-head comparison, D3T (3H-1,2-dithiole-3-thione) showed weak inhibition of CYP1A2 with an IC₅₀ >100 μM, whereas structurally elaborated dithiolethiones OLT and TBD demonstrated substantially greater potency (IC₅₀ 0.2 μM and 12.8 μM, respectively) [1]. While CYP1A2 inhibition data for 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile are not available in the same study, the compound has been evaluated against dihydroorotase from mouse Ehrlich ascites, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at pH 7.37 [2]. This moderate inhibition profile differs from the more potent CYP1A2 inhibition observed for the pyrazinyl-substituted analog OLT, suggesting divergent target selectivity patterns among dithiolethione derivatives based on substitution at the 4- and 5-positions.

Enzymology Cytochrome P450 Dihydroorotase Inhibitor Selectivity

Cytoprotective Activity: ACDT (Ethyl Ester Derivative) Demonstrates Nrf2-Dependent Neuroprotection Unvalidated for Parent Nitrile

The ethyl ester derivative of the target compound, 5-amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester (ACDT), has been quantitatively characterized for neuroprotective activity in a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease. Pretreatment of SH-SY5Y cells with ACDT led to time- and concentration-dependent induction of the antioxidant glutathione (GSH) and significantly diminished 6-OHDA-induced cell death, lactate dehydrogenase release, elevation of caspase 3/7 activity, and increase in reactive oxygen species [1]. Inhibition of the GSH-synthesizing enzyme glutamate-cysteine ligase catalytic subunit (GCLC) dissipated ACDT's neuroprotective effects, establishing GSH induction as a key mechanism [1]. ACDT caused stabilization and nuclear translocation of Nrf2, resulting in increased protein expression of the phase II enzyme NQO1 and the excitatory amino acid membrane transporter EAAT3 [1]. These activities have not been demonstrated or quantified for the parent nitrile compound, representing a critical evidence gap that precludes substitution of one derivative for the other in neuroprotection research.

Neuroprotection Oxidative Stress Parkinson's Disease Nrf2 Pathway

Synthetic Versatility: 5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile as a Precursor to Fused Heteropentalene Systems via Alkylation and Acylation

5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (as the nitrile derivative of 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylic acid) serves as a key substrate for the synthesis of 3,3aλ⁴,4-trithia-1-azapentalenes and their 3-oxa analogues. In a systematic synthetic study, treatment of ionic 1,2-dithiole amides derived from this scaffold with phosphorus pentasulfide afforded the corresponding fused trithia-azapentalene systems [1]. The reaction of 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylic acid functional derivatives (nitrile, amide, ethyl ester) with alkylation and acylation agents was studied, demonstrating that the nitrile group participates in the formation of these complex heterocycles [1]. Structures of the synthesized heterocycles were confirmed using a combination of X-ray analysis, IR spectroscopy, and HF and DFT quantum-chemical calculations [1]. Furthermore, the compound undergoes transformation with bromoethanones and acylation agents to yield 3-(acylmethylidene)-3H-1,2-dithioles, which upon thionation with thionyl chloride give unsaturated fused lactones and desired 1,6,6aλ⁴-trithiapentalenes [2].

Heterocyclic Chemistry Synthetic Methodology Fused Ring Systems Thionation

Anti-inflammatory Activity in Multiple Sclerosis Model: ACDT Demonstrates Efficacy, Parent Nitrile Activity Unreported

The ethyl ester derivative ACDT has been quantitatively evaluated in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. ACDT, administered post-immunization, delayed disease onset and reduced disease severity in chronic C57BL/6 EAE [1]. When administered during disease remission, ACDT suppressed disease relapse in relapsing-remitting EAE [1]. The parent compound D3T (3H-1,2-dithiole-3-thione), the structurally simplest dithiolethione, was previously reported to exert a promising therapeutic effect in EAE [1]. However, no comparable in vivo efficacy data exist for 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile in any multiple sclerosis or neuroinflammation model. The presence of the ethyl ester group in ACDT likely confers distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration or prodrug characteristics, that are not replicated by the more polar nitrile compound.

Neuroinflammation Multiple Sclerosis Experimental Autoimmune Encephalomyelitis Immunomodulation

Validated Application Scenarios for 5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile in Scientific and Industrial Procurement


Synthesis of Carbonitrile-Substituted Fused Sulfur-Nitrogen Heterocycles (Trithia-azapentalenes and Analogues)

This compound is optimally utilized as a versatile building block for constructing 3,3aλ⁴,4-trithia-1-azapentalenes and their 3-oxa analogues through alkylation, acylation, and subsequent thionation reactions [1]. The nitrile functionality at the 4-position enables the formation of carbonitrile-substituted heteropentalene systems that are inaccessible from simpler dithiolethiones such as D3T [1]. Synthetic protocols involving treatment of ionic 1,2-dithiole amides derived from this scaffold with phosphorus pentasulfide, or reaction with bromoethanones followed by thionyl chloride, have been experimentally validated and structurally characterized by X-ray crystallography [1][2]. Researchers engaged in the development of novel heterocyclic libraries or sulfur-rich organic materials should prioritize this compound when access to 4-carbonitrile functionality within the fused ring system is required.

Precursor for the Synthesis of Bioactive ACDT (Ethyl Ester Derivative) and Related Dithiolethione Analogs

5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile serves as a direct synthetic precursor to 5-amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester (ACDT), a disubstituted dithiolethione with demonstrated neuroprotective activity in Parkinson's disease models [1] and anti-inflammatory efficacy in multiple sclerosis EAE models [2]. While the parent nitrile itself lacks validated biological activity in these systems, it represents the logical starting material for laboratories seeking to prepare ACDT or explore structure-activity relationships across a series of 4-substituted dithiolethione derivatives. Procurement of this compound is indicated for medicinal chemistry programs aiming to generate focused libraries of dithiolethione analogs where the 4-position is systematically varied.

Tool Compound for Investigating Dihydroorotase Inhibition and Pyrimidine Biosynthesis Pathways

Based on the documented IC₅₀ of 1.80 × 10⁵ nM (180 μM) against dihydroorotase from mouse Ehrlich ascites at pH 7.37 [1], this compound may find application as a biochemical tool for probing dihydroorotase function in pyrimidine biosynthesis. Dihydroorotase catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate, a key step in de novo pyrimidine synthesis. The moderate inhibition profile distinguishes this compound from other dithiolethiones that primarily target CYP enzymes or the Nrf2 pathway, offering a potential starting point for developing selective dihydroorotase probes. However, users should note that this inhibition data derives from a single concentration (10 μM) assay and requires further validation in orthogonal systems.

Spectral Reference Standard for GC-MS Analysis of Sulfur-Containing Heterocycles

A validated GC-MS spectrum for 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is available in the KnowItAll Mass Spectral Library and the Wiley Registry of Mass Spectral Data [1]. The compound's exact mass (173.938012 g/mol) and molecular formula (C₄H₂N₂S₃) have been established [1]. Analytical laboratories involved in the identification or quantification of sulfur-nitrogen heterocycles in complex matrices may procure this compound as a reference standard for method development, retention time locking, or spectral library matching. The availability of a curated, commercially accessible mass spectrum enhances the compound's utility in analytical chemistry workflows where unambiguous identification of dithiole derivatives is required.

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